Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate (ECFC) is a synthetic compound that has been studied for its potential applications in scientific research. ECFC is an organic compound with an amide group and a pyrazole core, and it is a versatile compound that has been used in various research fields, such as biochemistry, physiology, and pharmacology. ECFC has been used to study the biochemical and physiological effects of various drugs, to investigate the mechanisms of action of drugs, and to explore the potential of novel drugs. In
Scientific Research Applications
Crystal Structure Analysis
- Study 1 : Kumar et al. (2018) conducted a study on a similar compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, synthesized using trisodium citrate dihydrate. The study revealed the crystal structure of the compound, highlighting its triclinic crystal system and the spatial arrangements of its molecular components (Kumar, B., Banerjee, B., Brahmachari, G., & Gupta, V., 2018).
Synthesis and Applications
- Study 2 : Wu et al. (2006) explored the synthesis of Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its derivatives for potential applications. The compound exhibited novel fluorescence properties, suggesting its use as a fluorophore with multiple binding sites (Wu, Y.-C., Chen, Y.-J., Li, H.-j., Zou, X.-m., Hu, F.-z., & Yang, H.-z., 2006).
Bioactivity and Fungicidal Properties
- Study 3 : Ming Li's 2005 research reported the synthesis of a compound structurally related to Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate and its preliminary bioassays. The study found that the compound has fungicidal activities and can regulate plant growth, which could have agricultural applications (Li, M., 2005).
Corrosion Inhibition
- Study 4 : Dohare et al. (2017) explored pyranpyrazole derivatives, including compounds related to Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate, as corrosion inhibitors for mild steel. This application is particularly relevant in industrial settings like the pickling process in steel manufacturing (Dohare, P., Ansari, K. R., Quraishi, M., & Obot, I., 2017).
properties
IUPAC Name |
ethyl 5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2/c1-2-20-13(19)11-8(7-15)12(16)18(17-11)10-6-4-3-5-9(10)14/h3-6H,2,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIJVOLDQLEWOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674870 | |
Record name | Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
1150164-20-7 | |
Record name | Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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